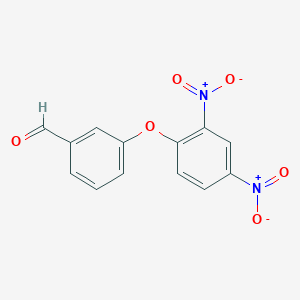

3-(2,4-ジニトロフェノキシ)ベンズアルデヒド

説明

“3-(2,4-Dinitrophenoxy)benzaldehyde” is a chemical compound with a molecular formula of C13H8N2O6 . It is also known as DNPA. The average mass of this compound is 288.212 Da .

Molecular Structure Analysis

The molecular structure of “3-(2,4-Dinitrophenoxy)benzaldehyde” is triclinic, with parameters a = 6.9561 (5) Å, b = 7.3040 (5) Å, c = 13.2883 (8) Å, α = 100.988 (3)°, β = 95.557 (3)°, γ = 107.424 (3)° . The volume of the unit cell is 623.76 (7) Å^3 .

Physical and Chemical Properties Analysis

The molecular weight of “3-(2,4-Dinitrophenoxy)benzaldehyde” is 288.21 g/mol . It has a topological polar surface area of 118 Ų . The compound is characterized by a complexity of 396 .

科学的研究の応用

がん研究:チオレドキシンレダクターゼ阻害

この化合物は、チオレドキシンレダクターゼ(TrxR)阻害剤としての可能性について研究されています。 TrxR阻害剤は、DNA合成、過酸化物の還元、およびアポトーシスに関与するTrxRの活性を阻害することにより、腫瘍細胞の死につながる可能性があります .

有機エレクトロニクス:DNPAの応用

3-(2,4-ジニトロフェノキシ)ベンズアルデヒド: は、そのユニークな物理的および化学的特性により、有機電子デバイスに潜在的な用途があります。 有機発光ダイオード(OLED)での使用について広く研究されています.

蛍光プローブ:硫化水素検出

この化合物は、さまざまな生物学的および環境モニタリングアプリケーションにおいて重要な硫化水素(H2S)に対して、非常に選択的かつ感度の高い新規蛍光プローブを設計するために使用されてきました .

作用機序

Target of Action

The primary target of 3-(2,4-Dinitrophenoxy)benzaldehyde is Thioredoxin Reductase (TrxR) . TrxR is a key enzyme involved in maintaining the redox balance within cells . It plays a crucial role in various cellular processes, including DNA synthesis and apoptosis .

Mode of Action

3-(2,4-Dinitrophenoxy)benzaldehyde acts as an inhibitor of TrxR . By binding to the enzyme, it prevents TrxR from reducing Thioredoxin (Trx), a small protein involved in redox reactions . This inhibition disrupts the normal redox balance within the cell .

Biochemical Pathways

The inhibition of TrxR by 3-(2,4-Dinitrophenoxy)benzaldehyde affects the Thioredoxin system , a major cellular antioxidant system . This system is responsible for maintaining the reduced state of several proteins, which is crucial for their function . By inhibiting TrxR, the compound disrupts this system, leading to an imbalance in the cellular redox state .

Result of Action

The inhibition of TrxR by 3-(2,4-Dinitrophenoxy)benzaldehyde leads to a disruption in the cellular redox balance . This can result in the induction of apoptosis , or programmed cell death . Therefore, the compound may have potential applications in cancer therapy, as inducing apoptosis in cancer cells can inhibit tumor growth .

Safety and Hazards

将来の方向性

The future directions for the study of “3-(2,4-Dinitrophenoxy)benzaldehyde” could involve further exploration of its potential as a TrxR inhibitor . Given the role of TrxR in maintaining cellular redox balance, compounds that inhibit this enzyme could have potential applications in the development of new cancer therapeutics .

生化学分析

Biochemical Properties

3-(2,4-Dinitrophenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of thioredoxin reductase (TrxR). Thioredoxin reductase is an enzyme involved in the regulation of cellular redox homeostasis, DNA synthesis, and apoptosis. By inhibiting thioredoxin reductase, 3-(2,4-Dinitrophenoxy)benzaldehyde disrupts the redox balance within cells, leading to oxidative stress and potential cell death . This compound also interacts with other biomolecules such as superoxide dismutases and glutathione reductase, further contributing to its biochemical effects .

Cellular Effects

3-(2,4-Dinitrophenoxy)benzaldehyde has been shown to exert various effects on different cell types. In cancer cells, it induces oxidative stress by inhibiting thioredoxin reductase, leading to apoptosis and reduced tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense and metabolic processes, thereby influencing cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of 3-(2,4-Dinitrophenoxy)benzaldehyde involves its binding interactions with thioredoxin reductase and other redox-active enzymes. By binding to the active site of thioredoxin reductase, it inhibits the enzyme’s activity, leading to an accumulation of oxidized thioredoxin and subsequent oxidative stress . This inhibition disrupts the cellular redox balance, resulting in the activation of apoptosis pathways and cell death. Additionally, 3-(2,4-Dinitrophenoxy)benzaldehyde may interact with other biomolecules through nucleophilic substitution and free radical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,4-Dinitrophenoxy)benzaldehyde have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 3-(2,4-Dinitrophenoxy)benzaldehyde leads to sustained oxidative stress and apoptosis in cancer cells . Additionally, the compound’s stability in various solvents and under different environmental conditions can affect its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of 3-(2,4-Dinitrophenoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily induce oxidative stress and apoptosis in target cells . At higher doses, it can cause significant adverse effects, including systemic toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing excessive toxicity .

Metabolic Pathways

3-(2,4-Dinitrophenoxy)benzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidant defense. It interacts with enzymes such as thioredoxin reductase, superoxide dismutases, and glutathione reductase, influencing the metabolic flux and levels of reactive oxygen species within cells . These interactions can lead to alterations in cellular metabolism and energy production, further contributing to the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, 3-(2,4-Dinitrophenoxy)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into mitochondria, where it exerts its effects on redox-active enzymes and induces oxidative stress . The distribution of 3-(2,4-Dinitrophenoxy)benzaldehyde within tissues can also influence its overall efficacy and toxicity in vivo .

Subcellular Localization

The subcellular localization of 3-(2,4-Dinitrophenoxy)benzaldehyde plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with redox-active enzymes and other biomolecules, thereby amplifying its biochemical effects . Additionally, the subcellular distribution of 3-(2,4-Dinitrophenoxy)benzaldehyde can influence its stability and degradation within cells .

特性

IUPAC Name |

3-(2,4-dinitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-8-9-2-1-3-11(6-9)21-13-5-4-10(14(17)18)7-12(13)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQMCEXJWQWUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290049 | |

| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-11-3 | |

| Record name | NSC66236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)